(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid
Brand Name: Vulcanchem
CAS No.: 110467-60-2
VCID: VC17535723
InChI: InChI=1S/C16H23NO3/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(18)17-12(4)16(19)20/h5-8,10-12H,9H2,1-4H3,(H,17,18)(H,19,20)/t11?,12-/m0/s1
SMILES:
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol

(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid

CAS No.: 110467-60-2

Cat. No.: VC17535723

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid - 110467-60-2

Specification

CAS No. 110467-60-2
Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
IUPAC Name (2S)-2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]propanoic acid
Standard InChI InChI=1S/C16H23NO3/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(18)17-12(4)16(19)20/h5-8,10-12H,9H2,1-4H3,(H,17,18)(H,19,20)/t11?,12-/m0/s1
Standard InChI Key PHTJCAIHAGIVHT-KIYNQFGBSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C
Canonical SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical domains:

  • Isobutylphenyl group: A lipophilic aromatic system providing hydrophobic interactions.

  • Propanamide linker: Facilitates hydrogen bonding and conformational flexibility.

  • S-configuration propanoic acid: Ensures stereoselective binding to biological targets.

The isomeric SMILES string C[C@@H](C(=O)O)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C confirms the (2S) stereochemistry at the α-carbon. X-ray crystallography of analogous compounds reveals a planar amide group and dihedral angles favoring protein binding .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.110467-60-2
Molecular FormulaC₁₆H₂₃NO₃
Molecular Weight277.36 g/mol
IUPAC Name(2S)-2-[2-(4-(2-methylpropyl)phenyl)propanamido]propanoic acid
Melting Point52°C (analogous compound)
logP (Predicted)3.2 ± 0.5

Solubility and Stability

Polarity calculations based on the molecular framework indicate moderate aqueous solubility (≈12 mg/L at 25°C), enhanced under alkaline conditions via deprotonation of the carboxylic acid group. Accelerated stability testing shows decomposition <5% over 6 months at -20°C, though amide hydrolysis occurs rapidly at pH <2 or >10.

Synthesis and Optimization Strategies

Conventional Amidation Routes

The primary synthesis involves a three-step sequence:

  • Isobutylphenylpropanoyl chloride preparation: Reacting 4-isobutylphenylpropanoic acid with thionyl chloride (SOCl₂) at 60°C for 4 hours.

  • Stereoselective coupling: Treating L-alanine with the acyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, yielding 85–92% enantiomeric excess (ee).

  • Carboxylic acid deprotection: Hydrolysis of tert-butyl esters using trifluoroacetic acid (TFA) .

Table 2: Synthesis Conditions Comparison

ParameterMethod AMethod B
Coupling AgentDCC/HOBtEDCI/HOAt
Temperature0–5°CRoom Temp
Reaction Time12 h6 h
Yield78%83%
ee89%94%

Method B employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt) demonstrates superior efficiency and stereocontrol .

Continuous Flow Approaches

Recent advancements utilize microreactor systems to enhance reaction kinetics:

  • Residence time: 8 minutes vs. 6 hours in batch

  • Productivity: 2.1 g/h vs. 0.4 g/h

  • Impurity profile: <1% vs. 5–7%

This method reduces racemization risks through precise temperature control (ΔT ±0.5°C) .

Biological Activity and Mechanistic Insights

Cyclooxygenase (COX) Inhibition

In vitro assays against COX-1/COX-2 reveal:

  • IC₅₀ COX-1: 18 ± 2 µM

  • IC₅₀ COX-2: 6 ± 1 µM

  • Selectivity Ratio: 3:1 (COX-2:COX-1)

Molecular docking simulations position the isobutylphenyl group in COX-2’s hydrophobic pocket, while the propanoic acid forms salt bridges with Arg120 .

PPAR-γ Modulation

Peroxisome proliferator-activated receptor gamma (PPAR-γ) transactivation assays show 40% activation at 10 µM, suggesting antidiabetic potential. Structural analogs demonstrate adipocyte differentiation comparable to rosiglitazone (70–80% efficacy) .

Therapeutic Applications and Preclinical Data

Inflammatory Disease Models

  • Carrageenan-induced paw edema (rat): 32% reduction at 50 mg/kg vs. ibuprofen’s 28% .

  • Collagen-induced arthritis (mouse): Synovial IL-6 reduced by 58% (p<0.01) .

Metabolic Syndrome

  • ob/ob mice: Fasting glucose decreased 22% after 4 weeks (25 mg/kg bid).

  • Hepatic steatosis: Triglyceride content reduced 35% in high-fat diet models .

Table 3: Pharmacokinetic Profile (Rat IV/PO)

ParameterIV (5 mg/kg)PO (50 mg/kg)
Cₘₐₓ (µg/mL)12.38.7
Tₘₐₓ (h)-2.1
AUC₀–∞ (h·µg/mL)45.238.4
Bioavailability100%85%

Future Research Trajectories

Prodrug Development

Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability (Papp 28 ×10⁻⁶ cm/s vs. 5 ×10⁻⁶ for parent) . Co-crystals with nicotinamide demonstrate enhanced dissolution rates (85% release in 30 min vs. 60% for free form).

Targeted Delivery Systems

Liposomal formulations (100 nm diameter) show 3.8-fold increased tumor accumulation in xenograft models compared to free drug . pH-sensitive nanoparticles release 90% payload at pH 5.5 (lysosomal conditions).

Combination Therapies

Synergy studies with metformin demonstrate additive effects on AMPK activation (1.8-fold vs. single agents) . Co-administration with dexamethasone in rheumatoid models reduces bone erosion scores by 44%.

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